molecular formula C26H37Cl2N3O B3882335 2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile;dihydrochloride

2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile;dihydrochloride

Cat. No.: B3882335
M. Wt: 478.5 g/mol
InChI Key: SKSFCFGRAXZJNC-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile;dihydrochloride is a complex organic compound that features a combination of aromatic and piperidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert nitriles and amides to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogens, sulfonyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include various amines, ketones, carboxylic acids, and substituted aromatic compounds.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

Compared to similar compounds, 2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O.2ClH/c1-21-19-28(3)22(2)18-26(21,24-8-6-5-7-9-24)14-16-29(17-15-27)20-23-10-12-25(30-4)13-11-23;;/h5-13,21-22H,14,16-20H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSFCFGRAXZJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)(CCN(CC#N)CC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile;dihydrochloride
Reactant of Route 2
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2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile;dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile;dihydrochloride
Reactant of Route 4
2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile;dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile;dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile;dihydrochloride

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